2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic aromatic organic compound characterized by its imidazo[4,5-c]pyridine core structure with a carboxylic acid functional group at the 7-position and a methyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxamide under acidic conditions.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the cyclization process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: The imidazo[4,5-c]pyridine core can undergo electrophilic substitution reactions, particularly at the 5- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Halogenated derivatives and nitro compounds.
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this molecule belongs, are known to interact with various cellular targets, including gaba a receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
Imidazopyridines, in general, are known to influence many cellular pathways necessary for the proper functioning of cells . They can act as positive allosteric modulators of GABA A receptors , influencing the activity of these receptors and potentially altering cellular signaling.
Biochemical Pathways
Imidazopyridines are known to influence various cellular pathways, including those involved in the functioning of cancerous cells, pathogens, and components of the immune system .
Result of Action
Imidazopyridines, in general, are known to have a significant impact on various cellular functions, including those of cancerous cells, pathogens, and components of the immune system .
Scientific Research Applications
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: The parent compound without the methyl group.
2-Methylimidazole: A simpler imidazole derivative with a methyl group.
1H-Imidazo[4,5-c]quinoline-7-carboxylic acid: A structurally related compound with a quinoline core.
Uniqueness: 2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group and the methyl group at strategic positions enhances its utility in various applications compared to its similar counterparts.
Biological Activity
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an imidazo[4,5-c]pyridine core with a carboxylic acid functional group at the 7-position and a methyl group at the 2-position. Its molecular formula is C8H7N3O2 with a molecular weight of approximately 177.16 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells.
- Antimicrobial Activity : Studies have indicated potential efficacy against bacterial and fungal pathogens.
- GABA A Receptor Modulation : It acts as a positive allosteric modulator of GABA A receptors, enhancing neurotransmitter activity .
The biological effects of this compound are attributed to its interaction with multiple cellular targets:
- Cellular Pathways : The compound influences pathways related to cell proliferation and apoptosis, particularly in cancerous cells. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in tumor cells .
- Receptor Interaction : Its role as a GABA A receptor modulator suggests potential applications in neuropharmacology by affecting neuronal excitability and neurotransmission.
Anticancer Activity
A study by Puskullu et al. reported that derivatives of imidazo[4,5-c]pyridine exhibited cytotoxicity against the MCF-7 cell line with IC50 values ranging from 0.082 µM to higher concentrations depending on structural modifications. The most potent derivative had an IC50 value of 8.6 nM when tested in combination with temozolomide on various tumor cell lines, indicating enhanced efficacy through combination therapy .
Antimicrobial Properties
Research has demonstrated that the compound possesses antimicrobial properties against several pathogens. For example, it has been evaluated for its effectiveness against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Imidazo[4,5-c]pyridine | Parent structure without methyl and carboxylic acid | Limited activity |
2-Methylimidazole | Simpler imidazole derivative | Antimicrobial activity |
1H-Imidazo[4,5-c]quinoline-7-carboxylic acid | Quinoline core structure | Enhanced anticancer properties |
The presence of both the methyl and carboxylic acid groups in this compound significantly enhances its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-6-3-9-2-5(8(12)13)7(6)11-4/h2-3H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHNXMPWTWKMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783316-61-9 |
Source
|
Record name | 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.